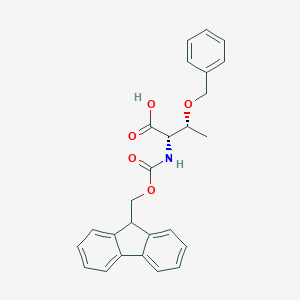

Fmoc-Thr(Bzl)-OH

概要

説明

Fmoc-Thr(Bzl)-OH is a reagent used in the synthesis of thrombospondin-1 (TSR2) and associated peptide fragments .

Synthesis Analysis

This compound is used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is removed during the synthesis process. A study showed that an alternative Fmoc-removal solution led to a drastic reduction in diketopiperazine (DKP) formation, a common side reaction in SPPS .

Molecular Structure Analysis

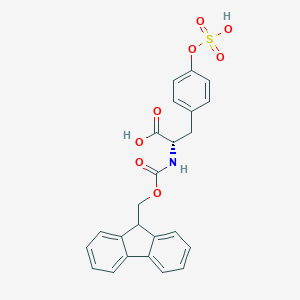

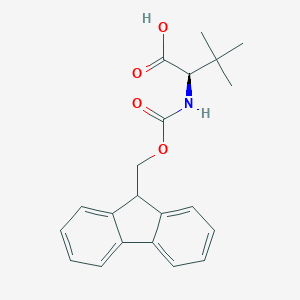

The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.48 .

Chemical Reactions Analysis

In solid-phase peptide synthesis, DKP formation is a common side reaction that is highly sequence-dependent. Secondary amino acids are extremely prone to this side reaction. DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine .

科学的研究の応用

薬物送達システム

Fmoc-Thr(Bzl)-OHは、Fmoc保護アミノ酸ファミリーの一部として、ペプチドベースのハイドロゲルの開発によく使用されます。これらのハイドロゲルは、制御された薬物放出に適した生体適合性マトリックスを作成するために設計できます。 Fmoc基はペプチドの自己組織化を助け、治療剤をカプセル化し、徐々に放出できる安定な構造を形成します .

診断画像

診断画像では、this compoundは、造影剤または標的リガンドとして機能するペプチドの合成に使用できます。 これらのペプチドの特異性により、生体組織または疾患マーカーの画像化が向上し、より正確な診断に貢献します .

生物学的調査のためのペプチド合成

この化合物は、固相ペプチド合成において不可欠であり、これは正確な配列のペプチドを生成するために広く使用されている方法です。 これらの合成されたペプチドは、生物学的試験、NMRによる構造研究、またはペプチドと他の分子との相互作用研究に適用できます .

細胞培養

Fmoc修飾アミノ酸は、細胞接着と増殖に影響を与えることが知られています。 This compoundは、組織工学や再生医療にとって重要な、細胞の成長を促進する表面の修飾または足場の作成に使用できます .

バイオテンプレート

Fmoc保護アミノ酸の自己組織化特性により、バイオテンプレートアプリケーションに適しています。 それらは、さまざまなナノテクノロジーアプリケーションで使用できる、自然な生物学的システムを模倣するナノ構造を形成できます .

光学アプリケーション

this compoundは、ユニークな方法で光と相互作用する秩序構造を形成する能力により、光学材料の開発に貢献する可能性があります。 これは、フォトニクスや新しいタイプのセンサーの作成への応用につながる可能性があります .

触媒アプリケーション

this compoundを含むペプチドは、酵素を模倣したり、特定の化学反応を促進したりする触媒機能を持つように設計できます。 これは、グリーンケミストリーや産業プロセスで潜在的な用途があります .

治療的および抗生物質的特性

Fmoc修飾ペプチドの研究には、抗菌特性や生物学的経路を調節する能力など、治療の可能性を探ることが含まれます。 This compoundは、新しい治療法や抗生物質の開発に役割を果たす可能性があります .

Safety and Hazards

将来の方向性

The use of Fmoc-Thr(Bzl)-OH in peptide synthesis is likely to continue given the ongoing advancements in Fmoc solid-phase peptide synthesis. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

作用機序

Target of Action

Fmoc-Thr(Bzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound provides protection for the amino acid during the synthesis process, preventing unwanted reactions . Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid in the sequence to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s ability to form peptide bonds affects the overall structure of the peptide, which in turn can influence various biochemical pathways depending on the specific function of the peptide being synthesized .

Pharmacokinetics

For example, the Fmoc group increases the compound’s hydrophobicity, which can influence its solubility and reactivity .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . These peptides can then go on to perform a variety of functions, depending on their specific structure and amino acid sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the choice of solvent can significantly impact the efficiency of the peptide synthesis process .

生化学分析

Biochemical Properties

Fmoc-Thr(Bzl)-OH, like other Fmoc-modified amino acids, possesses eminent self-assembly features . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks

Cellular Effects

Fmoc-modified amino acids and short peptides have shown potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group is removed during synthesis, allowing the amino acid to be incorporated into the growing peptide chain

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583799 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117872-75-0 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

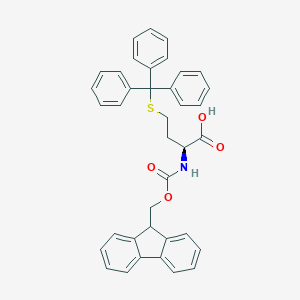

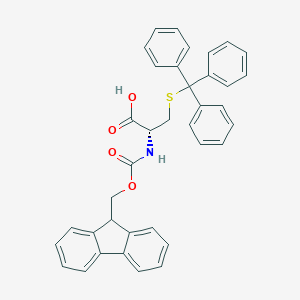

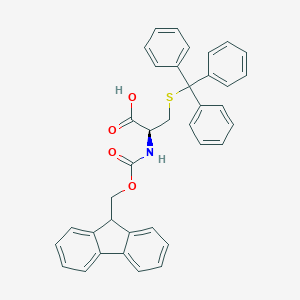

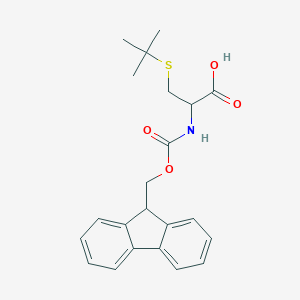

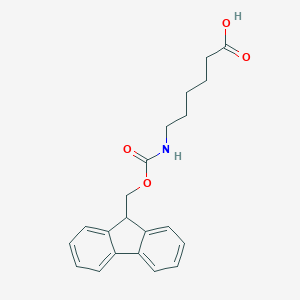

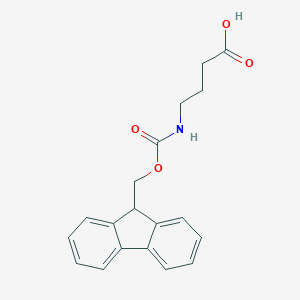

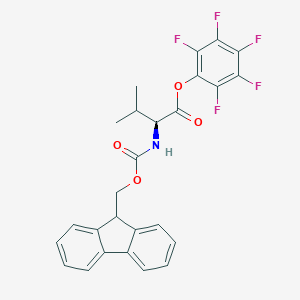

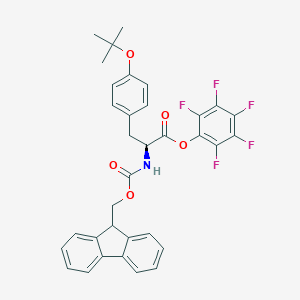

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)